![molecular formula C21H18N4O2 B2704304 N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-06-7](/img/structure/B2704304.png)

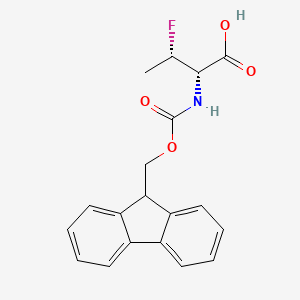

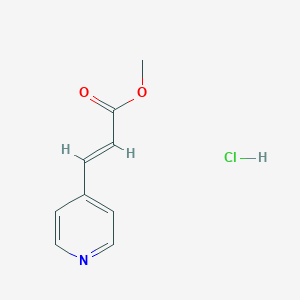

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of heterocyclic compounds bearing a pyrazole moiety . These compounds have been synthesized via green synthesis methods, including microwave-assisted and grinding techniques . They have shown high anti-cancer activity against HepG2 and HCT-116 .

Synthesis Analysis

The synthesis of these compounds involves the use of both preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction mixture after cooling is poured into ice water, the formed solid is filtrated, and recrystallized from toluene to afford the final compound .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has revealed their potential in various scientific fields. Studies have focused on the synthesis of these compounds and their structural analysis through techniques like NMR, X-ray diffraction, and crystallography to understand their chemical behavior and potential applications.

For instance, Quiroga et al. (1999) detailed the preparation and structural elucidation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, showcasing the diversity in the structural framework of these compounds, which could be foundational for further chemical modifications and applications in material science and organic synthesis Quiroga et al., 1999.

Antimicrobial and Antitumor Activities

The derivatives of pyrazolo[3,4-b]pyridine, including those with carboxamide groups, have shown promising biological activities. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents, suggesting potential applications in pharmaceuticals targeting cancer and inflammation Rahmouni et al., 2016.

Moreover, compounds synthesized from pyrazolo[3,4-b]pyridine nuclei have been explored for their cytotoxic activities, offering insights into the development of new therapeutic agents. Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity, indicating the potential of pyrazolo[3,4-b]pyridine derivatives in designing anticancer drugs Deady et al., 2003.

Catalytic and Material Applications

The structural flexibility and functional group versatility of these compounds make them candidates for catalytic applications and material science. Han et al. (2009) investigated Palladium(II) Pyrazolin-4-ylidenes, showing how substituent effects influence the formation and catalytic activity of pyrazole-based complexes, potentially useful in cross-coupling reactions Han et al., 2009.

Mechanism of Action

Target of Action

Pyrazolines and indole derivatives are known to interact with a variety of biological targets. For instance, indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some indole derivatives have shown antiviral activity by inhibiting certain processes in the viral replication cycle .

Biochemical Pathways

These compounds can affect various biochemical pathways. For instance, some indole derivatives have been found to have antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress .

Result of Action

The result of the action of these compounds can include a wide range of biological and pharmacological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name |

N,3-dimethyl-4-oxo-N,1-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-14-18-19(26)17(21(27)24(2)15-9-5-3-6-10-15)13-22-20(18)25(23-14)16-11-7-4-8-12-16/h3-12,14,17-18,20,22-23H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUHZZAHGBSMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NCC(C2=O)C(=O)N(C)C3=CC=CC=C3)N(N1)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)

![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)

![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)